2-Ethoxy-5-fluorosulfonylbenzoic acid
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Overview
Description
2-Ethoxy-5-fluorosulfonylbenzoic acid is an organic compound with the molecular formula C9H9FO5S It is characterized by the presence of an ethoxy group, a fluorosulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-fluorosulfonylbenzoic acid typically involves the introduction of the ethoxy and fluorosulfonyl groups onto a benzoic acid derivative. One common method involves the reaction of 2-ethoxybenzoic acid with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, reagents, and purification methods would be tailored to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-fluorosulfonylbenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Reaction conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acid derivatives.
Oxidation and Reduction Reactions: Products include carboxylates and alcohols.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2-Ethoxy-5-fluorosulfonylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-fluorosulfonylbenzoic acid depends on its specific application. In chemical reactions, the fluorosulfonyl group acts as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets involved would depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzoic acid: Lacks the fluorosulfonyl group, making it less reactive in certain substitution reactions.
5-Fluorosulfonylbenzoic acid: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-Ethoxy-5-sulfamoylbenzoic acid: Contains a sulfamoyl group instead of a fluorosulfonyl group, leading to different reactivity and applications.
Uniqueness
2-Ethoxy-5-fluorosulfonylbenzoic acid is unique due to the presence of both the ethoxy and fluorosulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-ethoxy-5-fluorosulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO5S/c1-2-15-8-4-3-6(16(10,13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUPNUXFFDZANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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